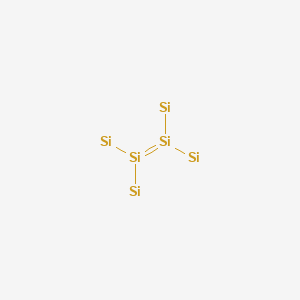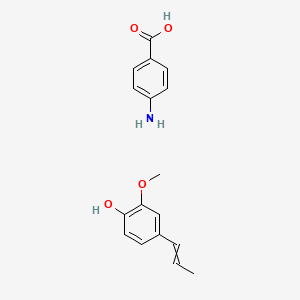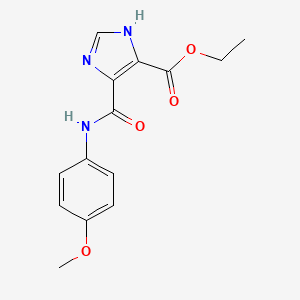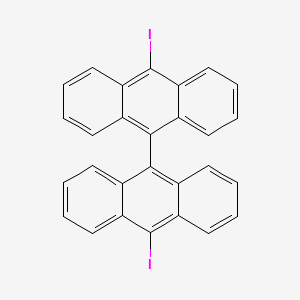
Trideca-4,7-dien-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trideca-4,7-dien-2-ol is an organic compound with the molecular formula C13H24O. It contains a total of 37 bonds, including 13 non-hydrogen bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 hydroxyl group, and 1 secondary alcohol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trideca-4,7-dien-2-ol involves multiple steps, including the use of specific reagents and reaction conditions. One common method involves the reaction of cyclooctanecarboxaldehyde with piperidine in toluene under a nitrogen atmosphere, followed by fractional distillation . The resulting product undergoes further reactions, including the addition of methyl vinyl ketone and subsequent refluxing with sodium acetate, acetic acid, and water .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Trideca-4,7-dien-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of double bonds and a hydroxyl group makes it reactive under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Trideca-4,7-dien-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of Trideca-4,7-dien-2-ol involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Trideca-4,7-dien-2-ol can be compared with other similar compounds, such as:
Tetradeca-4,7-dien-2-ol: Similar structure but with an additional carbon atom.
Dodeca-4,7-dien-2-ol: Similar structure but with one fewer carbon atom.
Hexadeca-4,7-dien-2-ol: Similar structure but with two additional carbon atoms.
These compounds share similar chemical properties but differ in their molecular size and specific applications. This compound is unique due to its specific balance of molecular size and functional groups, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
497859-37-7 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
trideca-4,7-dien-2-ol |
InChI |
InChI=1S/C13H24O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h7-8,10-11,13-14H,3-6,9,12H2,1-2H3 |
Clé InChI |
PUCSFWCCOXOPIY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione](/img/structure/B14244448.png)




![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)

![2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]-](/img/structure/B14244480.png)

![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)

![N-[5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14244512.png)
